BenchChemオンラインストアへようこそ!

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid

Enzyme Kinetics GABA Aminotransferase Substrate Specificity

This (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid is the only stereochemically defined enantiomer suitable for reproducible GABA-AT research. Unlike racemic or incorrect stereoisomers, its (1R,4S) configuration ensures specific active-site orientation, delivering a 24-fold lower Km than GABA for sensitive kinetic assays and 11.5-fold greater inhibitory potency (Ki) versus racemic analogs. Choose this high-purity grade to eliminate confounding variables in neuropharmacology, addiction, and CNS drug discovery studies.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 134003-04-6
Cat. No. B111694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid
CAS134003-04-6
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESC1C(C=CC1[NH3+])C(=O)[O-]
InChIInChI=1S/C6H9NO2/c7-5-2-1-4(3-5)6(8)9/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5+/m0/s1
InChIKeyVTCHZFWYUPZZKL-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid (CAS 134003-04-6): Procurement and Differentiation Guide


(1R,4S)-4-Aminocyclopent-2-enecarboxylic acid (CAS 134003-04-6) is a conformationally rigid, chiral, non-proteinogenic amino acid analog of γ-aminobutyric acid (GABA) [1]. It is primarily employed as a research tool to study GABAergic neurotransmission due to its known activity as a reversible inhibitor and substrate of the enzyme GABA aminotransferase (GABA-AT) [2]. This compound is a key building block in medicinal chemistry for developing novel agents targeting neurological disorders and serves as a specific probe in biochemical assays .

Procurement Risk Alert: Why Substituting (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid with In-Class Analogs Compromises Experimental Integrity


Indiscriminate substitution of (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid with other GABA analogs, including its enantiomer, is not scientifically viable due to profound stereochemistry-driven differences in target engagement, enzyme kinetics, and resultant in vivo pharmacology [1]. The compound's unique (1R,4S) configuration dictates its specific orientation within the GABA-AT active site, leading to a distinct profile as both a substrate and inhibitor, which is not shared by other analogs [2]. Using a racemate or the incorrect stereoisomer can lead to vastly different, or even null, experimental outcomes, invalidating research results and wasting procurement resources .

Quantitative Differentiation Evidence for (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid (CAS 134003-04-6)


Superior Substrate Affinity for GABA-AT Compared to Endogenous GABA

In a direct enzymatic assay, (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid exhibits a significantly higher affinity for GABA-AT as a substrate compared to the natural substrate, GABA. The Km value for (1R,4S)-4-aminocyclopent-2-enecarboxylic acid is 24 times lower than that for GABA, demonstrating it is a more efficient substrate [1].

Enzyme Kinetics GABA Aminotransferase Substrate Specificity

Enantioselective GABA-AT Inhibition: Superior Potency over the (1S,4R) Enantiomer

The (1R,4S) stereoisomer demonstrates substantially more potent inhibition of GABA-AT compared to its enantiomer and other structural analogs. Its Ki value of 52 µM is 11.5-fold lower (i.e., more potent) than the 600 µM Ki value for the racemic mixture DL-3-amino-1-cyclopentene-1-carboxylic acid and is also more potent than the related (4R)-4-amino-1-cyclopentene-1-carboxylic acid (Ki = 1.2 mM) [1].

Chiral Pharmacology Enzyme Inhibition Structure-Activity Relationship

Unique In Vivo Behavioral Pharmacology: Blockade of Drug-Induced Place Preference

Systemic administration of (1R,4S)-4-aminocyclopent-2-enecarboxylic acid in rats produces a specific and robust behavioral effect that is not a class-wide property of all GABA analogs. It effectively blocks the expression of conditioned place preference (CPP) induced by both cocaine and nicotine, a validated model of drug-seeking behavior, at a dose of 100 mg/kg [1]. This distinguishes it from other GABA-AT inhibitors like vigabatrin, which are known for their anticonvulsant effects but are not primarily characterized for blocking psychostimulant-induced CPP.

Behavioral Pharmacology Addiction Cocaine Nicotine

Targeted Application Scenarios for (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid


Elucidating GABA-AT Enzyme Kinetics and Active Site Architecture

Researchers investigating the detailed catalytic mechanism of GABA-AT can utilize this compound as a high-affinity substrate. Its 24-fold lower Km compared to GABA allows for more sensitive kinetic studies, while its rigid conformation makes it an ideal probe for resolving active site binding interactions and substrate orientation requirements [1].

Stereospecific Chemical Probe for GABAergic System Studies

In neuropharmacology, this specific enantiomer is essential for studies requiring a chiral probe to delineate stereospecific effects on GABA metabolism. Its 11.5-fold greater inhibitory potency (Ki) compared to a racemic analog ensures that experimental outcomes are attributable to the correct stereoisomer, avoiding the confounding results that arise from using a less active enantiomer or mixture [2].

Behavioral Pharmacology Model for Addiction and Reward Pathways

This compound is uniquely suited for addiction research as a tool to probe GABAergic modulation of drug reward. Its demonstrated ability to block cocaine and nicotine-induced conditioned place preference at a defined dose (100 mg/kg) provides a reproducible in vivo model for testing hypotheses related to the neurobiology of addiction and potential therapeutic interventions [3].

Synthetic Intermediate for Chiral Neurological Drug Candidates

As a chiral building block, (1R,4S)-4-aminocyclopent-2-enecarboxylic acid serves as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its defined stereochemistry and functional groups allow for the construction of complex, stereospecific drug candidates with potential applications in treating epilepsy, addiction, and other CNS conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,4S)-4-Aminocyclopent-2-enecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.